3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride
Description
Properties
IUPAC Name |
3-[3-(2-hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c11-6-3-9-2-1-4-10-5-7-13-8(10)12;/h9,11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSELKFJDLHXSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCNCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride typically involves the reaction of 3-(2-hydroxyethylamino)propylamine with ethyl chloroformate to form the oxazolidinone ring. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification to isolate the final product. Quality control measures are implemented to ensure the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The oxazolidinone ring may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Structural Analogs in the Oxazolidinone Family
(a) 3-[3-(Diethylamino)propyl]-1,3-oxazolidin-2-one
- Key Differences: Replaces the hydroxyethylamino group with a diethylamino moiety.
- Applications : Such analogs are often explored for CNS-targeting drugs due to their lipophilic nature.
(b) MLV-6976: (4S,5R)-4-(2-Methylpropyl)-3-[3-(Perhydroazepin-1-yl)propyl]-5-phenyl-1,3-oxazolidin-2-one
- Key Differences : Incorporates a perhydroazepine (hexamethyleneimine) ring and a phenyl group at position 3.
- Pharmacological Activity : Demonstrated potent muscle relaxant effects in rat models by reducing decerebrate rigidity via modulation of central nervous system pathways .
- Comparison : The absence of aromatic substituents in the target compound may limit its CNS activity compared to MLV-6975.
(c) 3-[3-(Dimethylamino)propyl]imidazolidine-2,4-dione Hydrochloride
- Key Differences: Replaces the oxazolidinone ring with an imidazolidine-2,4-dione (hydantoin) core.
- Implications: The hydantoin moiety is associated with anticonvulsant activity (e.g., phenytoin), suggesting divergent therapeutic applications compared to oxazolidinones .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular weights, solubility, and substituent effects is summarized below:
- Hydroxyethylamino Group: Enhances water solubility and hydrogen-bonding capacity, favoring renal excretion and reducing toxicity risks compared to more lipophilic analogs.
- Diethylamino/Dimethylamino Groups: Increase membrane permeability but may elevate hepatotoxicity risks due to cytochrome P450 interactions .
Biological Activity
3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one; hydrochloride, also known as 3-(2-hydroxyethyl)-1,3-oxazolidin-2-one, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H16N2O3
- Molecular Weight : 176.23 g/mol
- CAS Number : 3356-88-5
- Density : 1.3 g/cm³
- Boiling Point : 379.6 °C at 760 mmHg
- Melting Point : Not available
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing cellular processes. The oxazolidinone moiety is known for its role in antibiotic activity, particularly against Gram-positive bacteria. Additionally, the presence of the hydroxyethylamino group may enhance solubility and bioavailability, facilitating its interaction with target sites.
Antimicrobial Activity
Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazolidinones can inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, effectively blocking peptide bond formation. This mechanism is crucial in the development of antibiotics like linezolid.
Antiviral Activity
Recent investigations into related compounds have highlighted potential antiviral effects against hepatitis C virus (HCV). For example, derivatives similar to 3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one have demonstrated inhibitory effects on HCV replication by modulating host cell pathways involved in viral entry and replication.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of oxazolidinone derivatives against a range of pathogens. The results indicated that compounds structurally similar to 3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests a promising potential for clinical applications in treating resistant bacterial infections.
Study 2: Antiviral Mechanisms
In another study focusing on antiviral mechanisms, researchers synthesized various derivatives and tested their effects on HCV-infected cell lines. The findings revealed that certain derivatives significantly reduced viral RNA levels and improved cell viability compared to control treatments. The mechanism was linked to the induction of host cell stress responses that inhibit viral replication.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C8H16N2O3 |
| Molecular Weight | 176.23 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 379.6 °C |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Antiviral Activity | Inhibits HCV replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
